![molecular formula C10H16F2O3 B1472511 2-(4,4-Difluoro-1-hydroxycyclohexyl)-2-methylpropanoic acid CAS No. 1447941-41-4](/img/structure/B1472511.png)
2-(4,4-Difluoro-1-hydroxycyclohexyl)-2-methylpropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of DFHPA involves several steps. One of the key intermediates used in the synthesis is 2-Chloro-5-fluoropyrimidine . This compound can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond-forming reaction .Molecular Structure Analysis
The molecular structure of DFHPA is complex due to the presence of multiple functional groups. The presence of fluorine atoms and a hydroxyl group on the cyclohexyl ring contributes to its unique properties .Chemical Reactions Analysis
DFHPA is involved in several chemical reactions. It plays a crucial role in the formation of potent antagonists against P2X7 receptors . The P2X7 receptor is a key player in initiating the inflammatory signaling cascade .Physical And Chemical Properties Analysis
The physical and chemical properties of DFHPA are influenced by its molecular structure. It has a density of 1.16±0.1 g/cm3 . The presence of fluorine atoms and a hydroxyl group on the cyclohexyl ring contributes to its unique properties .Mechanism of Action
The mechanism of action of DFHPA is primarily related to its role as a potent P2X7 receptor antagonist . The P2X7 receptor is involved in both innate and adaptive immune responses . Activation of the P2X7 receptor induces large-scale ATP release, boosting purinergic signaling . ATP acting via the P2X7 receptor is the second signal to the inflammasome activation, inducing both maturation and release of pro-inflammatory cytokines .
properties
IUPAC Name |
2-(4,4-difluoro-1-hydroxycyclohexyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O3/c1-8(2,7(13)14)9(15)3-5-10(11,12)6-4-9/h15H,3-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAGFESOKAVFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCC(CC1)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoro-1-hydroxycyclohexyl)-2-methylpropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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